8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-onehydrochloride
CAS No.:
Cat. No.: VC18207521
Molecular Formula: C7H13ClN2O2
Molecular Weight: 192.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13ClN2O2 |
|---|---|
| Molecular Weight | 192.64 g/mol |
| IUPAC Name | 8-oxa-3,10-diazabicyclo[4.3.1]decan-4-one;hydrochloride |
| Standard InChI | InChI=1S/C7H12N2O2.ClH/c10-7-1-5-3-11-4-6(9-5)2-8-7;/h5-6,9H,1-4H2,(H,8,10);1H |
| Standard InChI Key | VIRUNFJXLDMZKB-UHFFFAOYSA-N |
| Canonical SMILES | C1C2COCC(N2)CNC1=O.Cl |
Introduction
Structural and Stereochemical Analysis
The core structure of 8-oxa-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride comprises a bicyclo[4.3.1]decane skeleton with an oxygen atom at position 8 and two nitrogen atoms at positions 3 and 10. The ketone group at position 4 contributes to its reactivity, while the hydrochloride salt stabilizes the compound under ambient conditions .
Stereochemical Configuration
The (1S,6R) stereoisomer is the most well-characterized form, as evidenced by PubChem’s 3D conformer data . This configuration influences molecular interactions, particularly in binding to biological targets such as the CXCR4 receptor . The InChIKey NLAPIPXGKAQEPU-RQJHMYQMSA-N and SMILES C1C[C@@H]2CC(=O)NC[C@H](C1)N2 provide precise descriptors for computational modeling .
Comparative Structural Analogues
Structural derivatives, such as 10-benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane (CAS RN: 1085458-63-4), demonstrate how substituents alter physicochemical and biological properties. The benzyl group in this analogue increases molecular weight to 232.32 g/mol and modifies lipophilicity, affecting membrane permeability .
Table 1: Structural Comparison of 8-Oxa Derivatives
| Property | 8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one HCl | 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decane |
|---|---|---|
| Molecular Formula | C₇H₁₃ClN₂O₂ | C₁₄H₂₀N₂O |
| Molecular Weight (g/mol) | 192.64 | 232.32 |
| CAS RN | 2305253-22-7 | 1085458-63-4 |
| Key Functional Groups | Ketone, hydrochloride | Benzyl, ether |
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via cyclization reactions involving precursors such as diamines and keto-acids. Enamine Ltd., a primary manufacturer, employs optimized protocols to ensure high yield and purity . Key steps include:
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Ring-Closing Reactions: Formation of the bicyclic framework using catalytic hydrogenation or acid-mediated cyclization.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
Analytical Data
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Spectroscopic Characterization: Fourier-transform infrared (FTIR) spectra confirm the ketone (C=O stretch at ~1700 cm⁻¹) and ammonium (N-H stretch at ~2500 cm⁻¹) functionalities .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 192.64, consistent with the molecular formula C₇H₁₃ClN₂O₂.
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X-ray Crystallography: Resolves the (1S,6R) configuration, with bond angles and distances validating the bicyclic geometry .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Parameter | Value |
|---|---|
| Melting Point | Not reported (decomposes) |
| Solubility | >50 mg/mL in water |
| Storage Conditions | Room temperature, dry ambient |
| Stability | >24 months under recommended conditions |
The hydrochloride salt’s hygroscopicity necessitates airtight packaging, as indicated by Fujifilm’s storage guidelines . Its aqueous solubility (>50 mg/mL) facilitates in vitro assays, while the ketone group enables further functionalization via Schiff base formation or nucleophilic addition.
Pharmacological Applications
CXCR4 Receptor Antagonism
Patent WO2012049277A1 identifies bicyclic diazabicyclo derivatives as potent CXCR4 antagonists, with IC₅₀ values in the nanomolar range . CXCR4 inhibition blocks cancer metastasis by interfering with the CXCL12/CXCR4 axis, a pathway critical for tumor cell migration and angiogenesis.
| Quantity (mg) | Price (USD) |
|---|---|
| 100 | 120 |
| 250 | 260 |
| 500 | 450 |
Enamine Ltd. offers bulk quantities (>10 g) through direct inquiry, emphasizing GMP-compliant synthesis for preclinical studies .
Future Directions
Ongoing research aims to:
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